molecular formula C54H40Cl2N18O26S8 B12752780 7,7'-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid CAS No. 94022-71-6

7,7'-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid

Cat. No.: B12752780
CAS No.: 94022-71-6
M. Wt: 1684.4 g/mol
InChI Key: JVHQMRKDOHWFRC-CLECRFOMSA-N
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Description

7,7’-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid is a complex organic compound known for its vibrant color properties and extensive use in dyeing and printing industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.

    Vinylene Linkage Formation: The final step involves the formation of the vinylenebis linkage, which connects two azo dye molecules through a vinylene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in studying reaction mechanisms involving azo compounds.

Biology

In biological research, it serves as a staining agent for tissues and cells, helping to visualize cellular components under a microscope.

Medicine

While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential in drug delivery systems and as diagnostic tools.

Industry

The primary industrial application is in the textile industry for dyeing fabrics. Its high solubility and vibrant color make it ideal for producing bright, long-lasting dyes.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The azo linkage can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can further react with other molecules. The sulfonic acid groups enhance its solubility and interaction with polar substrates.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Direct Blue 1: Used in textile dyeing.

Uniqueness

Compared to similar compounds, 7,7’-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid is unique due to its complex structure, which provides multiple sites for interaction and modification. This complexity allows for a broader range of applications and more precise control over its properties in various environments.

Properties

CAS No.

94022-71-6

Molecular Formula

C54H40Cl2N18O26S8

Molecular Weight

1684.4 g/mol

IUPAC Name

7-[[2-(carbamoylamino)-4-[[4-[4-[(E)-2-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid

InChI

InChI=1S/C54H40Cl2N18O26S8/c55-47-65-51(59-27-7-9-35(37(15-27)63-49(57)75)71-73-39-21-33-25(13-45(39)107(95,96)97)11-31(101(77,78)79)19-43(33)105(89,90)91)69-53(67-47)61-29-5-3-23(41(17-29)103(83,84)85)1-2-24-4-6-30(18-42(24)104(86,87)88)62-54-68-48(56)66-52(70-54)60-28-8-10-36(38(16-28)64-50(58)76)72-74-40-22-34-26(14-46(40)108(98,99)100)12-32(102(80,81)82)20-44(34)106(92,93)94/h1-22H,(H3,57,63,75)(H3,58,64,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H,95,96,97)(H,98,99,100)(H2,59,61,65,67,69)(H2,60,62,66,68,70)/b2-1+,73-71?,74-72?

InChI Key

JVHQMRKDOHWFRC-CLECRFOMSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)/C=C/C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)C=CC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O

Origin of Product

United States

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